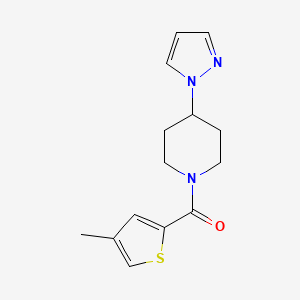
1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole group and a thiophene moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from hydrazine and an appropriate diketone.
Attachment of the piperidine ring: Through nucleophilic substitution or reductive amination.
Incorporation of the thiophene moiety: Via acylation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Solvents: Selection of solvents that facilitate the reaction and are easy to remove.
Temperature and Pressure: Control of reaction temperature and pressure to ensure safety and efficiency.
化学反应分析
Types of Reactions
1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene moiety to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution on the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Exploration as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of materials with specific properties.
作用机制
The mechanism of action of 1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression.
Modulate signaling pathways: Influencing cellular processes.
相似化合物的比较
Similar Compounds
1-(4-methylthiophene-2-carbonyl)-4-(1H-imidazol-1-yl)piperidine: Similar structure with an imidazole ring instead of a pyrazole.
1-(4-methylthiophene-2-carbonyl)-4-(1H-triazol-1-yl)piperidine: Contains a triazole ring.
Uniqueness
1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
(4-methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-9-13(19-10-11)14(18)16-7-3-12(4-8-16)17-6-2-5-15-17/h2,5-6,9-10,12H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQEZOFZMGLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














